molecular formula C23H21FN4O3S B2705834 1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide CAS No. 1251578-28-5

1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2705834
CAS No.: 1251578-28-5
M. Wt: 452.5
InChI Key: TVYGNPIIBCCQQI-UHFFFAOYSA-N
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Description

The compound “1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Physical and Chemical Properties Analysis

The compound has an average mass of 476.566 Da and a monoisotopic mass of 476.168213 Da . It has a density of 1.4±0.1 g/cm3, a molar refractivity of 131.9±0.5 cm3, and a molar volume of 344.1±7.0 cm3 . It has 6 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Related Compound Research Applications

  • Antipsychotic Agent Development : Research on conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors has led to the synthesis and evaluation of compounds as antipsychotic agents. These compounds, including aminomethylbenzo[b]furanones, show potential effectiveness in neuroleptic drugs, indicating the relevance of related compounds in developing treatments for psychiatric disorders (Raviña et al., 2000).

  • Cancer Research : The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, with compounds showing complete tumor stasis in xenograft models, highlights the role of such molecules in cancer research and therapy (Schroeder et al., 2009).

  • Synthesis of Novel Compounds : The efficient synthesis of novel pyridopyrimidines and their evaluation for various biological activities demonstrate the ongoing research into novel compounds with potential therapeutic applications, including anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

  • Anti-Angiogenic and DNA Cleavage Studies : The synthesis and characterization of novel piperidine-carboxamide derivatives for their potential anti-angiogenic properties and DNA cleavage activities suggest applications in cancer treatment and genetic research (Kambappa et al., 2017).

  • Antineoplastic Tyrosine Kinase Inhibitor Metabolism : Studies on the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, provide insights into drug metabolism, paving the way for optimizing therapeutic efficacy and safety (Gong et al., 2010).

Future Directions

Based on the observed pharmacological and molecular docking data, the presence of a pyrano pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity . Also, the presence of a hydrophobic substituent on the ring was favorable due to interaction with the AD site of the enzyme . This suggests that future research could focus on these areas to enhance the compound’s activity.

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3S/c24-18-6-2-1-5-16(18)17-13-32-20-19(17)26-23(27-22(20)30)28-9-7-14(8-10-28)21(29)25-12-15-4-3-11-31-15/h1-6,11,13-14H,7-10,12H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYGNPIIBCCQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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